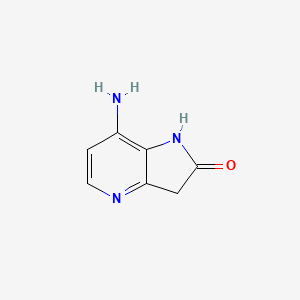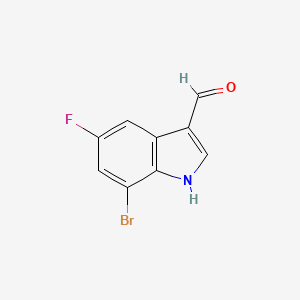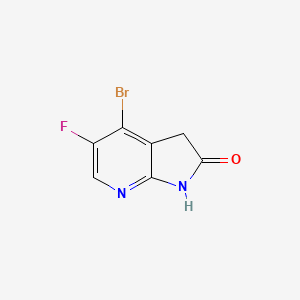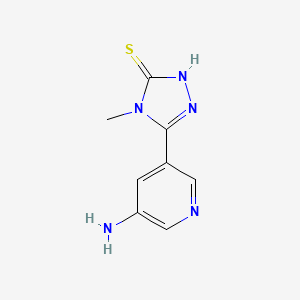
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains a pyridine ring and a triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic pyridine and triazole rings. The exact geometry would depend on the positions of the substituents on the rings .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyridine and triazole rings. These could potentially act as nucleophiles in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
This compound and its derivatives have been synthesized through various methods and evaluated for their pharmacological activities. For instance, derivatives have been assessed for antimicrobial and antitubercular activities, indicating their potential in addressing bacterial infections and tuberculosis. Such studies involve the synthesis of thiazolidinones and Mannich bases from the compound, showcasing its utility as a precursor in creating biologically active molecules with potential therapeutic applications (Dave et al., 2007).
Antimicrobial Properties
Derivatives of the compound have been synthesized and tested for their antimicrobial activities, revealing that some possess good or moderate activity against various pathogens. This highlights the compound's role in developing new antimicrobial agents, crucial for combating drug-resistant infections (Bayrak et al., 2009).
Schiff Bases and Antioxidant Activities
Schiff bases derived from this compound have been explored for their in vivo analgesic and in vitro antioxidant activities. The findings suggest significant analgesic and antioxidant properties, demonstrating the compound's potential in developing treatments for pain and oxidative stress-related conditions (Karrouchi et al., 2016).
Insecticidal Activity
Research on tetrazole-linked triazole derivatives prepared using a related compound has shown significant insecticidal activity against specific pests. This indicates its potential utility in agricultural pest management strategies, offering an alternative to traditional insecticides (Maddila et al., 2015).
Corrosion Inhibition
Schiff's bases of pyridyl substituted triazoles, related to the compound , have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is crucial in industrial settings, where corrosion prevention can save substantial costs and maintain the integrity of metal structures (Ansari et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-aminopyridin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c1-13-7(11-12-8(13)14)5-2-6(9)4-10-3-5/h2-4H,9H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQIEPOVILUSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-aminopyridin-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



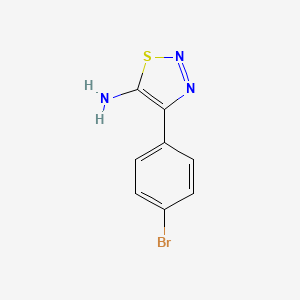
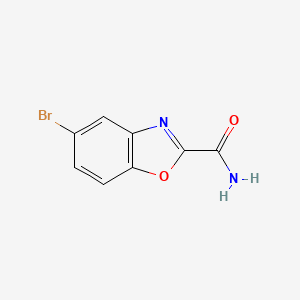

![4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile](/img/structure/B1378399.png)
![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)

